molecular formula C9H10N4O2 B2631939 methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate CAS No. 2230188-49-3

methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate

Cat. No.: B2631939
CAS No.: 2230188-49-3
M. Wt: 206.205
InChI Key: DKMJDSURIXVAKP-UHFFFAOYSA-N
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Description

Methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate is a bipyrazole derivative featuring two pyrazole rings connected at the 3- and 4'-positions. The compound contains a methyl group at the 1'-position and a carboxylate ester at the 5-position of the primary pyrazole ring.

Properties

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-13-5-6(4-10-13)7-3-8(12-11-7)9(14)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMJDSURIXVAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NNC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1’-methyl-1H,1’H-3,4’-bipyrazole-5-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1’-methyl-1H,1’H-3,4’-bipyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 1’-methyl-1H,1’H-3,4’-bipyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands

Mechanism of Action

The mechanism of action of methyl 1’-methyl-1H,1’H-3,4’-bipyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate and related compounds:

Compound Name Structural Features Molecular Weight Key Properties/Applications References
This compound Bipyrazole core; methyl at 1', ester at 5-position ~236.22 (calc.) Unknown; inferred rigidity and H-bond potential
3',5'-Dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylic acid Bipyrazole core; carboxylic acid at 5-position, allyl and methyl substituents 260.29 Potential bioactive intermediate
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo-pyridine hybrid; ester at 5-position ~207.18 (calc.) Antimicrobial activity
Bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] derivatives Fused thienopyridine cores; carboxamide substituents ~500–600 Antimicrobial agents

Key Observations:

  • Core Heterocycle Differences : The pyrazolo-pyridine hybrid () introduces nitrogen-rich aromaticity, enhancing electron-deficient character compared to bipyrazole systems. This may increase reactivity in nucleophilic substitutions or coordination chemistry .
  • Biological Activity: Pyrazole derivatives with thienopyridine cores () demonstrate antimicrobial properties, suggesting that this compound could be explored for similar applications if functionalized appropriately.

Physicochemical Properties

  • Rigidity and Packing : The bipyrazole core’s planar structure may promote π-π stacking in crystalline phases, as observed in hydrogen-bonded networks of related heterocycles (e.g., ).

Biological Activity

Methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C8H8N4O2C_8H_8N_4O_2 and a molecular weight of approximately 192.178 g/mol. It features two pyrazole rings connected by a carbon atom and a carboxylic acid functional group, contributing to its chemical reactivity and biological properties. The synthesis typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base like potassium carbonate under reflux conditions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

Studies suggest that the compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition at specific concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce inflammation markers in cell lines exposed to inflammatory stimuli.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in conditions linked to enzyme dysregulation.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The presence of the methyl group enhances its lipophilicity, facilitating better interaction with lipid membranes and protein targets .

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of this compound:

Cell Proliferation Inhibition Assays

In one study, cell lines were treated with varying concentrations of the compound to evaluate its effect on cell proliferation. The results indicated significant inhibition at concentrations around 10 μM, with IC50 values being determined through resazurin assays .

Toxicity Studies

Toxicity assessments have been performed using peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. These studies aim to establish a safety profile for potential therapeutic use .

Comparative Table of Biological Activities

Activity Effectiveness Concentration Tested Reference
AntimicrobialSignificantVaries
Anti-inflammatoryModerateVaries
Enzyme InhibitionEffective10 μM
Cell Proliferation InhibitionSignificant0.3 - 100 μM

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